2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as CQ1, is a chemical compound that belongs to the quinolinecarboxamide family. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Scientific Research Applications
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been found to induce DNA damage and inhibit DNA repair, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cancer cells. It has been shown to induce oxidative stress and DNA damage, leading to apoptosis and cell death. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. It has also been extensively studied, and its cytotoxic and radiosensitizing effects have been well-documented. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(6-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of this compound's potential as a radiosensitizer in combination with other cancer treatments. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for cancer therapy. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14-6-4-11-21(24-14)26-22(27)18-13-20(15-7-5-8-16(23)12-15)25-19-10-3-2-9-17(18)19/h2-13H,1H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKUVDYORFFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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